![molecular formula C27H30O14 B1494589 Chrysin 7-O-beta-gentiobioside CAS No. 88640-89-5](/img/structure/B1494589.png)
Chrysin 7-O-beta-gentiobioside
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Overview
Description
Chrysin 7-O-β-gentiobioside is a flavonoid isolated from Spartium junceum . It has been used in various studies, including those involving pharmacokinetics .
Molecular Structure Analysis
The molecular formula of Chrysin 7-O-β-gentiobioside is C27H30O14 .Physical And Chemical Properties Analysis
Chrysin 7-O-β-gentiobioside has a molecular weight of 578.53 . It’s soluble in DMSO . The storage temperature is -80/-20 .Scientific Research Applications
Glycobiology Research
Chrysin 7-O-beta-gentiobioside: is utilized in glycobiology research due to its glycosylation properties . Glycosylation is a critical post-translational modification of proteins and lipids, and studying this compound can help understand its influence on biological processes such as cell adhesion, antigenicity, and protein folding.
Anti-inflammatory Potential
Research has indicated that flavonoids like Chrysin 7-O-beta-gentiobioside may possess anti-inflammatory properties . This application is significant in the development of new treatments for inflammatory diseases, as it can lead to the discovery of novel anti-inflammatory agents.
Anticancer Activity
The anticancer potential of Chrysin 7-O-beta-gentiobioside is a promising area of research. Flavonoids are known to play roles in cancer prevention and treatment by inducing apoptosis and inhibiting cell proliferation . This compound’s efficacy against various cancer cell lines is being explored.
Pharmacokinetics
Chrysin 7-O-beta-gentiobioside: is studied for its pharmacokinetic properties, which describe how the body absorbs, distributes, metabolizes, and excretes a drug . Understanding these properties is crucial for developing effective and safe pharmaceuticals.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of flavonoidsChrysin 7-O-beta-gentiobioside may contribute to the protection of neural cells and the prevention of neurodegenerative diseases . Research in this field could lead to breakthroughs in treating conditions like Alzheimer’s and Parkinson’s disease.
Antioxidant Properties
Flavonoids are well-known for their antioxidant capabilitiesChrysin 7-O-beta-gentiobioside is being researched for its ability to neutralize free radicals and reduce oxidative stress in cells . This application has implications for preventing diseases associated with oxidative damage, such as heart disease and diabetes.
Mechanism of Action
Target of Action
Chrysin 7-O-beta-gentiobioside is a glycosylation product of Chrysin The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it is a glycosylation product of chrysin , which suggests that it may share some of the biological activities of its parent compound, Chrysin.
Biochemical Pathways
As a glycosylation product of Chrysin , it may be involved in similar biochemical pathways as Chrysin.
Pharmacokinetics
A study has been conducted to measure the concentrations of Chrysin 7-O-beta-gentiobioside in mouse blood and its pharmacokinetics . The compound was administered intravenously at a dose of 5 mg/kg, and the mouse blood was withdrawn at various time points after administration . The intra-day and inter-day accuracy ranged from 86.2 to 109.3%, and the recovery of the analytes after protein precipitation were all above 78.2% . This suggests that the compound has good bioavailability.
Result of Action
It is known to be a flavonoid isolated from the flowers of spartium junceum that exhibits cytocidal and antimicrobial properties .
Action Environment
It is known that the compound is stored at temperatures between -80 and -20 degrees celsius , suggesting that temperature could be a significant environmental factor affecting its stability.
Safety and Hazards
properties
IUPAC Name |
5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMGGAPZYUWNMO-IPOZFMEPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chrysin 7-O-beta-gentiobioside |
Q & A
Q1: What analytical method was used to study Chrysin 7-O-beta-gentiobioside in the provided research? What are the advantages of this method?
A1: The research utilized a UPLC-MS/MS method to determine the concentration of Chrysin 7-O-beta-gentiobioside in mouse blood []. This method, which combines ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS), offers several advantages:
- Accuracy: The reported intra-day and inter-day accuracy ranged from 86.2 to 109.3% [], indicating reliable and consistent measurements.
- Good Recovery: The recovery of Chrysin 7-O-beta-gentiobioside after protein precipitation was above 78.2% [], demonstrating efficient extraction from complex matrices.
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